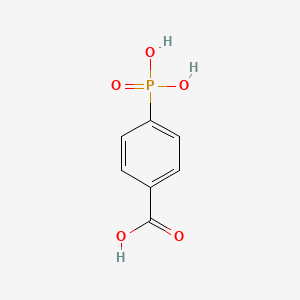

4-Phosphonobenzoic acid

Beschreibung

Evolution of Organic Ligands in Coordination Chemistry

The concept of a "ligand" was first introduced by Alfred Werner and Carl Somiesky in the context of silicon chemistry. wikipedia.org In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org The history of coordination compounds dates back to antiquity with pigments like Prussian blue, but their chemical nature remained a puzzle for a long time. libretexts.org The breakthrough came with Alfred Werner's work, which explained the structure of many cobalt(III) and chromium(III) compounds by proposing that the metal has a fixed number of ligands in an octahedral arrangement. wikipedia.orglibretexts.org

Early coordination chemistry primarily utilized simple, monodentate ligands. However, the desire for greater control over the structure and properties of coordination complexes has driven the development of more sophisticated polydentate ligands. utc.edunih.gov This has led to the emergence of fields like organometallic chemistry, where the combination of organic and inorganic components gives rise to novel catalytic activities. utc.edu

Significance of Bifunctional Linkers in Metal-Organic Framework (MOF) Design and Coordination Polymers

Bifunctional linkers, organic molecules possessing two different coordinating groups, have emerged as powerful tools in the design of MOFs and coordination polymers. rsc.orgnih.gov These linkers offer the ability to fine-tune the resulting material's structure and properties by leveraging the distinct coordination preferences of each functional group. chemrxiv.orgnih.gov

The presence of mixed functional groups on a single organic linker provides several advantages in the construction of advanced materials. It allows for the creation of heterobimetallic frameworks and can lead to materials with unique catalytic or sorption properties. chemrxiv.orgchinesechemsoc.orgrsc.org For instance, the incorporation of both acidic and basic sites within a single MOF can facilitate cascade reactions. chinesechemsoc.orgrsc.org Furthermore, the interplay between different functional groups can influence the electronic properties of the resulting framework, impacting its performance in applications like electrocatalysis. nih.gov The modification of MOFs with specific functional groups can also enhance their performance in areas like CO2 capture and water purification. hep.com.cnmdpi.com

Despite their potential, the directed synthesis of phosphonate-based MOFs presents significant challenges. The phosphonate (B1237965) group has a higher number of potential binding modes compared to carboxylates due to the additional oxygen atom, which can lead to the formation of dense, non-porous structures rather than the desired open frameworks. acs.orgacs.org The strong bonding between phosphonate groups and metal ions often results in rapid precipitation and poor crystallinity, hindering structural characterization and the formation of ordered materials. acs.orgacs.orgmdpi.com Overcoming these challenges often requires careful control of reaction conditions, such as pH, and the use of specific synthetic strategies to promote the formation of crystalline, porous materials. mdpi.commaterials-science.info

Overview of Carboxyphosphonic Acids as Versatile Building Blocks

Carboxyphosphonic acids, which contain both a carboxylic acid and a phosphonic acid group, are a particularly interesting class of bifunctional linkers. materials-science.infoacs.org These molecules offer the potential to combine the distinct coordination behaviors of both functional groups to create novel materials with tailored properties. materials-science.info

The phosphonic acid group (-PO₃H₂) is a powerful and versatile functional group in coordination chemistry. nih.govresearchgate.net Its three oxygen atoms can all participate in coordination or iono-covalent bonds with metal ions, leading to a wide variety of structures. nih.govbeilstein-journals.org This high coordination potential makes phosphonic acids effective chelating agents. wikipedia.org The tetrahedral geometry of the phosphonate group further contributes to the structural diversity of the resulting metal-phosphonate frameworks. researchgate.net The strong coordination ability of phosphonate ligands often leads to materials with high thermal and water stability. acs.org

The coordination behavior of the phosphonic acid group is also influenced by its acidity. The deprotonation of the phosphonic acid group in aqueous solutions enhances its ability to coordinate with metal ions. nih.govbeilstein-journals.org This property has been utilized to increase the water solubility of ligands and to design materials for applications such as ion exchange and catalysis. nih.govbeilstein-journals.org

The carboxylic acid group (-COOH) is another fundamental building block in the construction of coordination polymers and MOFs. mdpi.commdpi.com Carboxylates can coordinate to metal ions in several ways, including monodentate, bidentate, and bridging modes, which contributes to the structural diversity of the resulting materials. wikipedia.orgiaea.org The nature of the metal-carboxylate bond can range from ionic to covalent. wikipedia.org

The coordination of the carboxylic acid group is often influenced by the reaction conditions, such as pH. nih.gov In many cases, the carboxylate group acts as a hard base, forming strong coordination bonds with a variety of metal ions. mdpi.com The negative charge of the deprotonated carboxylate group can also help to balance the positive charge of the metal ions, leading to stable, neutral frameworks. mdpi.com Furthermore, the presence of free carboxylic acid groups within the pores of a material can introduce functionality, such as proton conductivity. acs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phosphonobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQICHVXWFGDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210793 | |

| Record name | Benzoic acid, (p-phosphono)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-21-3 | |

| Record name | 4-Phosphonobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, (p-phosphono)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 618-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, (p-phosphono)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phosphonobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phosphonobenzoic Acid and Its Derivatives

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a prevalent method for the crystallization of coordination polymers and metal-organic frameworks from aqueous solutions at elevated temperatures and pressures. This technique is widely employed for preparing materials incorporating 4-phosphonobenzoic acid due to its ability to promote the formation of stable, crystalline structures. The specific conditions of the hydrothermal process, such as pH and the presence of additives, can profoundly influence the resulting material's architecture.

Influence of pH on Product Topology and Coordination

A notable example is the synthesis of silver-based metal-organic frameworks. In one study, the reaction of this compound with silver nitrate (B79036) under hydrothermal conditions without a pH-modifying additive resulted in a lower pH environment. This condition led to the formation of a layered, two-dimensional (2D) structure. In this topology, only the phosphonic acid groups coordinate to the silver ions, while the carboxylic acid groups remain protonated and engage in hydrogen bonding within the interlayer space. In contrast, elevating the pH leads to the deprotonation of both functional groups, enabling them to participate in coordination, which can result in more complex, three-dimensional (3D) structures.

| pH Condition | Functional Group Coordination | Resulting Topology |

| Lower pH | Only phosphonic acid group coordinates | 2D Layered Structure |

| Higher pH | Both phosphonic and carboxylic acid groups coordinate | 3D Compact Structure |

Role of Additives (e.g., Urea) in Directing Crystal Growth and Topology

Additives play a crucial role in hydrothermal synthesis, often by acting as pH regulators, templating agents, or by participating directly in the reaction. Urea is a common additive that decomposes under hydrothermal conditions to produce ammonia and carbon dioxide. The in-situ generation of ammonia gradually increases the pH of the reaction mixture, a process that can be more controlled than the direct addition of a strong base.

This controlled increase in pH is instrumental in directing the final product topology. In the synthesis of silver-based MOFs with this compound, the addition of urea facilitates the deprotonation of both the phosphonic and carboxylic acid moieties. This allows both groups to bind to silver centers, resulting in a compact 3D framework, in contrast to the 2D layered structure formed in its absence. This approach, sometimes referred to as urothermal synthesis, highlights how a simple additive can act as a "soft regulator" of acidity, providing a powerful tool to steer the synthesis towards a desired architecture. organic-chemistry.orgnih.govorgsyn.org

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves inducing reactions through mechanical energy (e.g., grinding or milling), offers a solvent-free or low-solvent alternative to traditional solution-based methods. This approach is gaining attention for the synthesis of MOFs due to its potential for scalability, reduced waste, and access to novel structures.

While direct mechanochemical synthesis of this compound itself is not widely documented, the technique has been successfully applied to structurally analogous phosphonate-based linkers to produce MOFs. For instance, metal-organic frameworks based on 1,4-phenylenediphosphonic acid have been synthesized on a gram scale by grinding the phosphonic acid linker with a metal salt (e.g., Co(II), Fe(II), Cu(II)) and a bipyridine-based auxiliary linker, using only small amounts of water. These studies demonstrate that the phosphonate (B1237965) groups readily coordinate with metal ions under mechanochemical conditions to form well-defined one-dimensional (1D) or three-dimensional (3D) networks. This suggests the high potential of mechanochemistry as a viable and environmentally benign method for producing MOFs from this compound.

Precursor-Based Synthetic Pathways

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The key challenge lies in the selective introduction of the phosphonic acid group onto the benzoic acid scaffold. This is generally achieved by first synthesizing a phosphonate ester derivative, which is then hydrolyzed in a final step to yield the target acid.

Synthesis from 4-Halobenzoic Acid Intermediates

A common and effective strategy to synthesize the phosphonate ester precursor of this compound is through palladium-catalyzed cross-coupling reactions. The Hirao reaction is a well-established method for forming phosphorus-carbon bonds. nih.govnih.govresearchgate.netmdpi.com This reaction couples an aryl halide with a dialkyl phosphite in the presence of a palladium catalyst and a base.

A typical synthetic route starts with an ester of a 4-halobenzoic acid, such as ethyl 4-bromobenzoate. This precursor is reacted with diethyl phosphite using a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), and a base like triethylamine. nih.gov This cross-coupling reaction yields diethyl (4-(ethoxycarbonyl)phenyl)phosphonate.

Table of Reaction Components for Hirao Cross-Coupling

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Substrate | Ethyl 4-bromobenzoate |

| P-Reagent | Phosphonating Agent | Diethyl phosphite |

| Catalyst | Facilitates C-P bond formation | Palladium(II) acetate [Pd(OAc)₂] |

| Base | Neutralizes acid byproduct | Triethylamine (NEt₃) |

An alternative, though often higher-temperature, method is the nickel-catalyzed Arbuzov reaction (also known as the Tavs reaction), which couples an aryl halide with a trialkyl phosphite, like triethyl phosphite. organic-chemistry.orgwikipedia.orgbeilstein-journals.org

Hydrolysis of Phosphonate Esters

The final step in the synthesis of this compound is the hydrolysis of the phosphonate and carboxylate ester groups from the intermediate, such as diethyl (4-(ethoxycarbonyl)phenyl)phosphonate. This de-esterification is typically achieved under acidic conditions.

The most general method involves refluxing the ester intermediate with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl). beilstein-journals.orgnih.govresearchgate.net The excess acid and water can be removed by distillation at the end of the reaction. This procedure effectively cleaves both the ethyl ester groups of the phosphonate and the ethyl group of the benzoate, yielding the final this compound product. Care must be taken, as some substituted arylphosphonates can undergo P-C bond cleavage under harsh acidic conditions. beilstein-journals.org Another powerful method for dealkylating phosphonate esters is the McKenna reaction, which involves treatment with a halotrimethylsilane (e.g., bromotrimethylsilane) followed by methanolysis or hydrolysis. beilstein-journals.org

Alternative Synthesis Strategies for Related Phosphonic Acids

While direct methodologies for the synthesis of this compound exist, a broader understanding of phosphonic acid synthesis can be gained by examining alternative strategies for preparing related aryl- and alkylphosphonic acids. These methods often involve the deprotection of phosphonate esters or the hydrolysis of phosphorus halides and can be advantageous when dealing with sensitive functional groups or when specific starting materials are more readily available.

A primary alternative route to phosphonic acids involves the dealkylation of dialkyl phosphonates. The McKenna procedure, which utilizes bromotrimethylsilane (TMSBr) followed by methanolysis, is considered a benchmark for its mild reaction conditions, typically proceeding at room temperature. beilstein-journals.orgd-nb.info This two-step process efficiently transforms dialkyl phosphonates into bis(trimethylsilyl) phosphonates, which are then quantitatively converted to the desired phosphonic acid upon treatment with an alcohol like methanol (B129727) or water. beilstein-journals.orgd-nb.info This method is particularly valuable for synthesizing heterocyclic compounds that are too sensitive for harsh acidic conditions. d-nb.info The reaction can be performed in various non-protic solvents such as CH₂Cl₂, acetonitrile, chloroform, or DMF. beilstein-journals.orgnih.gov

Another common strategy is the hydrolysis of phosphonate esters under acidic conditions, often using a strong acid like hydrochloric acid (HCl). beilstein-journals.orgresearchgate.net For instance, the hydrolysis of diethyl 3-hydroxyphenylphosphonate to its corresponding phosphonic acid can be achieved with 35% HCl at reflux without cleavage of the P-C bond. d-nb.info Similarly, aralkyl dialkyl phosphonates can be converted to aralkyl phosphonic acids by refluxing with an aqueous acidic solution. patsnap.comgoogle.com

Hydrogenolysis offers a mild alternative for deprotecting specific phosphonate esters. Dibenzyl phosphonates, for example, can be readily converted to phosphonic acids by removing the benzyl (B1604629) groups via hydrogenolysis. beilstein-journals.orgd-nb.infonih.gov Palladium on charcoal (Pd/C) is the most commonly used catalyst for this transformation. beilstein-journals.orgd-nb.infonih.gov A similar principle applies to diphenyl phosphonates, which can be deprotected using Adam's catalyst (PtO₂) and hydrogen. beilstein-journals.orgnih.gov

The hydrolysis of phosphorus halides is another established route. For example, o-trifluoromethylbenzenephosphonic acid can be synthesized by the hydrolysis of the corresponding phenyldichlorophosphine oxide with sodium hydroxide (NaOH) in acetonitrile. beilstein-journals.orgnih.gov This reaction also proceeds under acidic conditions (10% HCl), though it requires a longer reaction time. beilstein-journals.orgnih.gov Aryl phosphorous dihalides can also be converted to aryl phosphonic acids by reacting them with an aqueous nitric acid solution. patsnap.comgoogle.com

The following table summarizes these alternative synthetic strategies for phosphonic acids.

| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | General Conditions | Product Type | Citation |

| McKenna Procedure | Dialkyl Phosphonate | 1. Bromotrimethylsilane (TMSBr)2. Methanol or Water | Mild, Room Temperature | Alkyl- or Arylphosphonic Acid | beilstein-journals.orgd-nb.info |

| Acidic Hydrolysis | Dialkyl or Diaryl Phosphonate | Concentrated HCl | Reflux | Alkyl- or Arylphosphonic Acid | beilstein-journals.orgd-nb.infopatsnap.com |

| Hydrogenolysis | Dibenzyl Phosphonate | Palladium on Charcoal (Pd/C), H₂ | --- | Alkyl- or Arylphosphonic Acid | beilstein-journals.orgd-nb.infonih.gov |

| Hydrogenolysis | Diphenyl Phosphonate | Adam's Catalyst (PtO₂), H₂ | --- | Alkyl- or Arylphosphonic Acid | beilstein-journals.orgnih.gov |

| Hydrolysis | Aryl Dichlorophosphine Oxide | NaOH or HCl | --- | Arylphosphonic Acid | beilstein-journals.orgnih.gov |

| Hydrolysis | Aryl Phosphorous Dihalide | Aqueous Nitric Acid | < 50°C then self-reflux | Arylphosphonic Acid | patsnap.comgoogle.com |

Crystallography and Structural Elucidation of 4 Phosphonobenzoic Acid Coordination Compounds

Single-Crystal X-ray Diffraction Analysis of Metal-4-Phosphonobenzoates

The ability of the 4-phosphonobenzoate ligand to link metal centers through both its phosphonate (B1237965) and carboxylate ends facilitates the formation of robust three-dimensional (3D) frameworks. The specific topology of these networks is often influenced by synthetic conditions, such as pH, which can dictate the deprotonation state of the ligand and thus which functional group is available for coordination.

A notable example is the silver-based coordination polymer, Ag₃(4-PO₃-C₆H₄-COO), synthesized under conditions favoring the deprotonation of both acidic groups. nih.govnih.gov In this compound, both the phosphonate and the carboxylate groups are directly linked to the silver-based inorganic network, resulting in a compact 3D structure. nih.govnih.gov The three oxygen atoms of the phosphonate group bond to three separate silver atoms, while the carboxylate group also participates in connecting metal centers, creating a highly cross-linked and stable framework. nih.gov

Uranyl phosphonates constructed with related multifunctional phosphonic acid ligands also demonstrate complex 3D frameworks where counterions and solvent molecules can be incorporated into channels within the structure. nih.govcore.ac.uk

| Compound | Metal Ion | Architecture | Key Structural Feature |

|---|---|---|---|

| Ag₃(4-PO₃-C₆H₄-COO) | Ag(I) | 3D Framework | Both phosphonate and carboxylate groups are coordinated to the silver inorganic network. nih.govnih.gov |

| [N(CH₄)₄][UO₂(H₃L)]·H₂O | U(VI) | 3D Anionic Framework | Tetramethylammonium cations are located in channels as counterions. core.ac.uk |

When reaction conditions are controlled such that only one of the two functional groups of the 4-phosphonobenzoate ligand primarily coordinates to the metal centers, layered or two-dimensional (2D) structures can be formed.

For instance, the compound Ag(4-PO₃H-C₆H₄-COOH) is synthesized at a lower pH where the carboxylic acid group remains protonated. nih.gov In this case, the crystal structure reveals a layered arrangement where only the phosphonic acid groups are linked to the silver inorganic network to form 2D sheets. nih.govnih.gov The carboxylic acid groups are not involved in coordination to the metal but instead extend into the interlayer space, forming hydrogen bonds that connect adjacent layers. nih.govnih.gov This results in a lamellar structure where inorganic layers alternate with organic layers. nih.gov Similarly, coordination polymers of zinc with a related biphenyl-based phosphonate-carboxylate ligand have also been shown to form 2D layered structures. researchgate.net

| Compound | Metal Ion | Architecture | Key Structural Feature |

|---|---|---|---|

| Ag(4-PO₃H-C₆H₄-COOH) | Ag(I) | 2D Layered | Only the phosphonic acid group coordinates to Ag(I); layers are linked by H-bonds from carboxylic acid groups. nih.gov |

| [Zn(μ₆-O₃P–(C₆H₄)₂–CO₂H)]n | Zn(II) | 2D Layered | Phosphonate group coordinates to multiple zinc centers to form layers. researchgate.net |

While 3D and layered networks are commonly observed for metal-4-phosphonobenzoates, the formation of more specific motifs such as columnar or helical structures has not been extensively reported in the reviewed literature for this particular ligand. The rigid nature of the para-substituted benzene (B151609) ring in 4-phosphonobenzoic acid typically promotes the formation of sheet-like or highly interconnected frameworks rather than chiral, helical chains or distinct columnar assemblies. The construction of such specific architectures often requires more flexible ligands or the presence of structure-directing templates that are not commonly employed with this compound.

Powder X-ray Diffraction for Structural Characterization

Powder X-ray diffraction (PXRD) serves as a complementary technique to SCXRD for the characterization of metal-4-phosphonobenzoate compounds. Its primary applications include:

Phase Purity Assessment : PXRD is routinely used to confirm the bulk purity of a synthesized sample. The experimental powder pattern is compared with a pattern simulated from the single-crystal X-ray data to ensure that the crystalline sample is a single phase and homogeneous. nih.govresearchgate.net

Structural Stability : The technique is valuable for assessing the stability of coordination polymers under various conditions. For example, the structural integrity of materials after exposure to water or heat can be monitored by comparing their PXRD patterns before and after the treatment. researchgate.net No significant changes in the pattern indicate a stable structure.

Analysis of Non-Single Crystals : For materials that cannot be grown as single crystals of sufficient size or quality for SCXRD, PXRD can be used for structural analysis, sometimes allowing for structure solution or refinement using methods like Rietveld refinement. researchgate.net

Coordination Modes of the 4-Phosphonobenzoate Ligand

The versatility of this compound as a linker molecule stems from the different ways its two functional groups can coordinate to metal ions. The phosphonic acid group, in particular, offers a rich variety of binding modes.

The phosphonic acid group (-PO₃H₂) is a cornerstone of materials chemistry due to its strong binding affinity for a wide range of metal ions. researchgate.net Upon deprotonation, the phosphonate group (-PO₃²⁻) features three oxygen atoms that can engage in coordination bonds. This allows it to act as a multidentate linker, bridging multiple metal centers simultaneously to build robust, extended networks. researchgate.netresearchgate.net

Carboxylic Acid Group Coordination to Metal Ions

The carboxylic acid group of this compound presents versatile coordination behavior, capable of binding to metal ions in several distinct modes. This versatility allows for the construction of diverse coordination polymers and metal-organic frameworks (MOFs). The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH and temperature), and the presence of co-ligands.

Commonly observed coordination modes for the carboxylate group include monodentate, bidentate chelating, and bidentate bridging. In the monodentate mode, only one of the carboxylate oxygen atoms binds to a single metal center. In the bidentate chelating mode, both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. The bidentate bridging mode involves each of the carboxylate oxygen atoms binding to a different metal ion, thus linking metal centers together to form extended structures.

In various reported crystal structures, the carboxylate group of ligands like phosphinobenzoic acids has been shown to form dimeric structures through hydrogen bonds or to coordinate directly to metal centers such as gold(I) and chromium(0). uva.es For instance, in hydrothermal reactions with salts of manganese(II), cobalt(II), and zinc(II), the isomeric meta-phosphonobenzoic acid demonstrates the reactivity of the carboxylate group, which can either remain free or participate in coordination depending on the pH. researchgate.net While the carboxylate group can act as a primary binding site, it often works in concert with the phosphonate group to create complex architectures. The coordination of the carboxylate can lead to the formation of chains, layers, or three-dimensional networks, depending on how it links the metal-phosphonate substructures.

Mixed Coordination Geometries and Bonding Motifs

The bifunctional nature of this compound, possessing both a phosphonic acid and a carboxylic acid group, allows for the formation of complex coordination compounds with mixed bonding motifs. Both functional groups can participate in binding to metal centers, leading to the creation of robust and intricate one-, two-, or three-dimensional networks. researchgate.netresearchgate.net The interplay between the coordination preferences of the phosphonate and carboxylate groups gives rise to diverse structural topologies.

In many instances, the phosphonate group acts as the primary linker to form a main structural framework, while the carboxylate group serves to connect these primary units or decorate the structure. For example, in layered metal phosphonate structures, the metal ions and phosphonate groups often form inorganic-like layers, with the benzoic acid moieties extending into the interlayer space. researchgate.net These pendant carboxylic acid groups can then bind to other metal ions, acting as pillars to create a three-dimensional framework.

An example can be seen in materials formed under hydrothermal conditions with zinc(II). At lower pH, a layered material is formed where zinc ions are coordinated by the phosphonate group, leaving the carboxylic acid group free in the interlayer space. researchgate.net However, at a higher pH, both the phosphonate and the carboxylate groups deprotonate and coordinate to the zinc centers, resulting in a dense, three-dimensional framework where the zinc ions exhibit both tetrahedral and trigonal bipyramidal geometries. researchgate.net This pH-dependent behavior highlights the tunability of the resulting structures based on the selective coordination of the two functional groups.

The combination of the hard phosphonate and borderline hard/soft carboxylate donors allows this compound to coordinate effectively with a wide range of metal ions, leading to materials with varied connectivity and dimensionality.

Supramolecular Interactions in this compound Systems

Beyond direct coordination to metal ions, supramolecular interactions play a critical role in defining the final architecture and properties of crystalline materials derived from this compound. nih.govnih.gov These non-covalent interactions, including hydrogen bonding and π-π stacking, are instrumental in organizing molecules and ions into well-defined, extended arrays.

Hydrogen Bonding Networks

Hydrogen bonding is a dominant force in the crystal engineering of this compound systems. Both the phosphonic acid and carboxylic acid groups are excellent hydrogen bond donors and acceptors. bath.ac.uk In the solid state, carboxylic acids frequently form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups. nih.gov Similarly, the P-OH groups of the phosphonic acid moiety can form robust P-O-H···O=P hydrogen bonds, leading to the formation of dimers, chains, or sheets. bath.ac.uk

When this compound is part of a larger assembly, such as a metal complex or a salt, these groups establish extensive hydrogen-bonding networks that connect the components into a cohesive supramolecular structure. nih.govresearchgate.net For example, in salts containing cations with hydrogen bond donor capabilities (like ammonium (B1175870) or protonated amines), the phosphonate and carboxylate oxygen atoms act as acceptors, creating intricate and stable three-dimensional networks. mdpi.comresearchgate.net Water molecules, when present as solvents of crystallization, are often integrated into these networks, acting as bridges between functional groups or between different molecular components. rsc.org

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Resulting Motif |

| Carboxylic Acid Dimer | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.7 | R²₂(8) ring |

| Phosphonic Acid Dimer | P-O-H | O=P | 2.5 - 2.8 | Dimer/Chain |

| Inter-functional Group | O-H (Carboxyl) | O=P | Variable | Sheet/Network |

| Cation-Anion | N-H | O=P / O=C | 2.7 - 3.0 | 3D Network |

Charge-Assisted Hydrogen Bonds

Charge-assisted hydrogen bonds (CAHBs) are a particularly strong class of hydrogen bonds formed between ions or between an ion and a neutral molecule. rsc.org These interactions are significantly stronger and shorter than conventional hydrogen bonds due to the added electrostatic attraction. mdpi.com In systems involving this compound, CAHBs are prevalent when the molecule is deprotonated to form a phosphonate and/or carboxylate anion, which then interacts with a cation. mdpi.comrsc.org

These strong interactions are a powerful tool for constructing robust supramolecular frameworks, often referred to as charge-assisted hydrogen-bonded organic frameworks (CAHOFs). rsc.orgbeilstein-journals.org For instance, in the co-crystal of 4-phosphonobiphenyl-4′-carboxylic acid (a related molecule) with ammonium cations, the NH₄⁺ ions act as hydrogen bond donors to four different phosphonate groups. mdpi.com This network of N-H···⁻O-P bonds creates distinct layers within the crystal structure. mdpi.com Similarly, in a complex with hexaamminecobalt(III), [Co(NH₃)₆]³⁺, the N-H groups of the cobalt complex donate hydrogen bonds to the deprotonated phosphonate and carboxylate groups of the triply deprotonated linker anion. mdpi.com These CAHBs are the primary forces dictating the assembly and stability of the resulting ionic co-crystals.

| Cation | Anionic Group | H-Bond Type | Reference Compound |

| Ammonium (NH₄⁺) | Phosphonate (-PO₃²⁻) | N-H···⁻O-P | NH₄(H₂BPPA)(H₃BPPA) mdpi.com |

| Hexaamminecobalt(III) | Phosphonate (-PO₃²⁻) | N-H···⁻O-P | Co(NH₃)₆·4H₂O mdpi.com |

| Hexaamminecobalt(III) | Carboxylate (-COO⁻) | N-H···⁻O-C | Co(NH₃)₆·4H₂O mdpi.com |

π-π Stacking Interactions

In the crystal structures of coordination compounds and organic salts containing this compound or its derivatives, the aromatic rings often arrange themselves to maximize these favorable stacking interactions. researchgate.net The typical distance for effective π-π stacking is between 3.3 and 3.8 Å, measured as the perpendicular distance between the planes of the aromatic rings. The presence and geometry of these interactions can influence the material's electronic and photophysical properties. While crucial for stabilizing many structures, in some crystal packing arrangements, the steric demands of the bulky phosphonate groups or the formation of extensive hydrogen bond networks can preclude significant π-π stacking. mdpi.com

| Interaction Geometry | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Typical System |

| Parallel-displaced | 3.5 - 4.5 | 3.3 - 3.8 | Aromatic crystals researchgate.net |

| T-shaped / Edge-to-face | ~5.0 | N/A | Aromatic crystals researchgate.net |

Metal Organic Frameworks and Coordination Polymers of 4 Phosphonobenzoic Acid

Design Principles for Phosphonate-Based MOFs

The rational design of metal-organic frameworks (MOFs) is a cornerstone of their development, allowing for the targeted synthesis of materials with desired properties. For phosphonate-based MOFs, a key design tool is the isoreticular approach. This strategy involves using linkers with similar geometries but different functional groups or sizes to create a series of frameworks with the same underlying topology. This allows for fine-tuning of properties such as pore size, functionality, and stability.

A significant advancement in this area has been the demonstration that linkers with different coordinating groups, such as phosphonate (B1237965) and phosphinate, can form isoreticular MOFs. nih.gov This bridges the gap between these two classes of compounds and expands the possibilities for creating novel materials. The use of a bifunctional ligand containing both phosphonate and phosphinate groups has shown that it is possible to create a continuum of structures between purely phosphonate-based and purely phosphinate-based MOFs. nih.gov This principle is directly applicable to the design of MOFs using 4-phosphonobenzoic acid, as the carboxylate group can also be varied to tune the final structure and properties of the material. The stability of phosphonate-based MOFs is often a critical consideration, and the strength of the coordination bond between the phosphonate group and the metal center plays a large role in this. nih.gov

Synthesis and Characterization of Specific 4-Phosphonobenzoate MOFs and Coordination Polymers

Zinc-based MOFs are a widely studied class of materials due to their versatile coordination chemistry and potential applications in areas such as drug delivery and catalysis. brieflands.comresearchgate.net The synthesis of zinc phosphonocarboxylate frameworks using this compound often involves solvothermal or hydrothermal methods, where the reactants are heated in a sealed vessel to promote crystal growth. researchgate.net The resulting structures are influenced by factors such as the solvent system, temperature, and the presence of modulating agents.

The characterization of these materials typically involves a combination of techniques. Single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the framework. Powder X-ray diffraction is employed to confirm the phase purity of the bulk material. Thermogravimetric analysis provides information about the thermal stability of the framework and the loss of solvent molecules. Spectroscopic methods, such as Fourier-transform infrared spectroscopy, are used to confirm the coordination of the linker to the metal center.

A notable example is a porous zinc phosphonate, [Zn2(H2PPB)(H2O)2]·xH2O, which demonstrates the formation of a 3D framework structure. researchgate.net

Zeolite-like metal-organic frameworks (ZMOFs) are a subclass of MOFs that possess topologies similar to traditional inorganic zeolites. scispace.comrsc.org These materials are of particular interest due to their potential for applications in separation and catalysis, which are traditional strengths of zeolites. The design of ZMOFs often relies on the use of metal clusters and organic linkers that can adopt specific coordination geometries to mimic the tetrahedral connectivity of zeolites. rsc.org

While specific examples of zeolite-like structures based solely on this compound and zinc are not extensively documented, the principles of ZMOF design can be applied. The tetrahedral geometry of the phosphonate group in this compound, combined with the ability of zinc to form various secondary building units (SBUs), provides a foundation for the construction of zeolite-like topologies. For instance, the formation of Zn-O-P clusters can lead to network structures with the desired connectivity.

| Framework Type | Key Features | Potential Applications |

| Zeolite-like MOFs (ZMOFs) | Topologies analogous to inorganic zeolites, periodic pore systems, cage-like cavities. rsc.org | Gas separation, catalysis, ion exchange. |

Layered and pillar-layered structures are common motifs in the crystal engineering of coordination polymers. In the context of zinc phosphonocarboxylates, layered structures can form through the connection of zinc centers by the phosphonate and carboxylate groups of the this compound linker in two dimensions. These layers can then be held together by weaker interactions, such as van der Waals forces or hydrogen bonding. mdpi.com

Pillar-layered structures are an extension of this concept, where the two-dimensional layers are connected by a secondary "pillar" ligand that spans the interlayer space. This results in a three-dimensional framework with well-defined channels or pores. The dimensions and chemical nature of these channels can be controlled by the choice of the pillar ligand. While specific examples with this compound are not detailed in the provided context, the principles of layered and pillar-layered design are well-established in zinc phosphonate chemistry. mdpi.commdpi.comresearchgate.net

In zinc-based MOFs, transformations can be triggered by the exchange of solvent molecules coordinated to the zinc centers. researchgate.net For example, the removal or exchange of coordinated solvent molecules can lead to a change in the coordination number of the zinc ion, which in turn can induce a rearrangement of the framework. These transformations can be reversible or irreversible and can lead to the formation of new phases with different porosities or other properties. While specific transformations involving zinc 4-phosphonobenzoate frameworks are not detailed, the general principles of structural dynamics in zinc MOFs are applicable. researchgate.netsciopen.com

Europium(III)-based coordination polymers are of significant interest due to their characteristic red luminescence, which arises from f-f electronic transitions. dntb.gov.uadaneshyari.comnih.gov The organic linker in these materials can act as an "antenna," absorbing light and transferring the energy to the europium ion, which then emits light. The efficiency of this process is highly dependent on the nature of the linker and its ability to sensitize the europium emission.

The synthesis of europium(III) phosphonobenzoates typically involves the reaction of a europium(III) salt with this compound under hydrothermal or solvothermal conditions. dntb.gov.uadaneshyari.com The resulting structures can range from simple one-dimensional chains to complex three-dimensional frameworks. The coordination environment of the europium ion, which is often high-coordinate (e.g., 8 or 9), is a key determinant of the final structure and the luminescent properties.

The characterization of these materials includes the standard techniques for MOFs, with a particular emphasis on photoluminescence spectroscopy to investigate their light-emitting properties. The excitation and emission spectra, as well as the luminescence lifetime, provide valuable information about the energy transfer process and the local environment of the europium ion.

| Compound Class | Key Properties | Potential Applications |

| Europium(III) Coordination Polymers | Red luminescence, antenna effect from organic linkers. dntb.gov.uadaneshyari.comnih.gov | Solid-state lighting, sensors, optical devices. nih.gov |

Silver-Based MOFs and Hybrid Materials

The reaction of this compound with silver nitrate (B79036) under hydrothermal conditions yields novel silver-based metal-organic frameworks. researchgate.netacs.orgnih.gov The topology of these materials is highly dependent on the pH of the reaction medium, which can be controlled by the addition of urea. researchgate.netnih.govacs.org

In the presence of urea, which increases the pH, a compact three-dimensional (3D) structure with the formula Ag₃(4-PO₃-C₆H₄-COO) is formed. researchgate.netnih.gov In this framework, both the phosphonic acid and carboxylic acid functional groups are deprotonated and linked to the silver-based inorganic network. researchgate.netnih.gov This compact structure demonstrates considerable stability in water, with only trace levels of silver ions being detected upon immersion. nih.gov

Conversely, when the synthesis is conducted at a lower pH without urea, a layered material with the formula Ag(4-PO₃H-C₆H₄-COOH) is produced. researchgate.netnih.govacs.org In this structure, only the more acidic phosphonic acid groups are linked to the silver inorganic network, while the carboxylic acid groups remain protonated and engage in hydrogen bonding within the interlayer space. researchgate.netnih.gov This layered topology allows for the release of larger quantities of silver ions into an aqueous solution compared to its 3D counterpart. acs.orgnih.gov This demonstrates that the silver-release capacity of these hybrid materials can be tuned by modifying their topology, a factor governed by the synthetic conditions. acs.orgnih.gov These silver-based MOFs are considered promising for their potential as bactericidal agents due to their ability to act as reservoirs for the gradual release of Ag⁺ ions. nih.govresearchgate.net

Table 1: Silver-Based MOFs from this compound

| Compound Formula | Synthetic Condition (pH) | Key Structural Features | Silver Release in Water |

|---|---|---|---|

| Ag₃(4-PO₃-C₆H₄-COO) | Higher pH (with urea) | Compact 3D structure; both phosphonate and carboxylate groups coordinate to Ag⁺. researchgate.netnih.gov | Very low (trace levels). nih.gov |

| Ag(4-PO₃H-C₆H₄-COOH) | Lower pH (without urea) | Layered structure; only phosphonate group coordinates to Ag⁺; carboxylic groups form hydrogen bonds. researchgate.netnih.govacs.org | Higher quantities. acs.orgnih.gov |

Cobalt(II) and Other Divalent Metal Phosphonobenzoates

The versatility of phosphonobenzoic acids extends to their coordination with divalent metal ions such as cobalt(II), manganese(II), and zinc(II). Hydrothermal reactions involving the related meta-phosphonobenzoic acid and Co(NO₃)₂·6H₂O result in the formation of a layered material with the formula Co(H₂O)(PO₃C₆H₄CO₂H). researchgate.net This compound is isostructural with the manganese analogue, indicating a predictable coordination behavior for these metals under similar conditions. researchgate.net In these structures, the metal ions are coordinated by the phosphonate group, while the carboxylic acid groups remain free in the interlayer space. researchgate.net

For zinc(II), the resulting structure is also pH-dependent. At lower pH, a layered material isostructural to the cobalt and manganese compounds is formed. researchgate.net However, at a higher pH, generated by the addition of urea, a different material with the formula Zn₃(H₂O)₂)(PO₃C₆H₄CO₂)₂ is produced, in which both the phosphonic and carboxylic acid groups are linked to the inorganic network. researchgate.net This highlights the ability to control the dimensionality and coordination environment in divalent metal phosphonobenzoates through synthetic parameters. researchgate.net While specific studies on this compound with these exact metals are detailed, various complexes with metals such as barium, cobalt, copper, lead, strontium, and zinc have been synthesized, underscoring the broad applicability of this ligand. researchgate.net

Uranyl Carboxyphosphonates

Uranyl ions (UO₂²⁺) have also been incorporated into frameworks with carboxyphosphonate ligands, demonstrating the potential for creating actinide-based coordination polymers. Although research has often focused on ligands formed through in-situ reactions, the fundamental coordination principles are relevant. For instance, uranyl carboxyphosphonates have been synthesized under hydrothermal conditions, leading to structures ranging from layers to three-dimensional frameworks. nih.gov The formation of complexes between this compound and uranium has been noted, suggesting its utility in designing materials for nuclear fuel stewardship and actinide separations. researchgate.net The bifunctional nature of the ligand allows for the creation of robust frameworks with uranyl centers, a key area of interest in radiochemistry.

Investigation of Structural Diversity and Topologies

The final architecture of MOFs derived from this compound is a product of complex interplay between the intrinsic properties of the components and the extrinsic synthetic variables.

Influence of Metal Ion Nature on Architecture

The choice of the metal ion is a primary determinant of the resulting MOF architecture. nih.govnih.gov Different metal ions possess distinct coordination preferences, including coordination number, geometry, and affinity for the phosphonate versus the carboxylate group.

Silver(I): As a soft metal ion, Ag⁺ shows flexible coordination, leading to the formation of either a compact 3D network or a layered structure depending on the availability of coordinating sites on the ligand, which is controlled by pH. researchgate.netnih.gov

Divalent Metals (Co²⁺, Mn²⁺, Zn²⁺): These harder metal ions exhibit more predictable coordination. With the related meta-phosphonobenzoic acid, Co²⁺ and Mn²⁺ form isostructural layered materials where only the phosphonate group coordinates to the metal center under certain conditions. researchgate.net Zinc(II) shows a similar layered structure at low pH but forms a more complex 3D network involving both functional groups at higher pH. researchgate.net

Uranyl (UO₂²⁺): The linear uranyl cation typically coordinates with ligands in its equatorial plane, leading to layered or 3D structures with distinct topologies, as seen in various uranyl carboxyphosphonate systems. nih.gov

This demonstrates that the metal ion's identity directly governs the connectivity and dimensionality of the resulting framework. researchgate.netresearchgate.net

Role of Synthetic Conditions in Topology Control

Synthetic conditions such as pH, temperature, and the use of modulating agents are critical tools for controlling the topology of the final product. rsc.orgresearchgate.netscispace.com The synthesis of silver-based MOFs from this compound provides a clear example of pH-driven topology control. researchgate.netnih.gov

The selective deprotonation of the ligand's functional groups is key. The phosphonic acid group is more acidic than the carboxylic acid group. scispace.com

At low pH (without urea): Only the phosphonic acid group deprotonates and coordinates to the silver ions, leaving the carboxylic acid group protonated. This selective coordination results in a layered structure, Ag(4-PO₃H-C₆H₄-COOH). researchgate.netnih.gov

At high pH (with urea): Both the phosphonic and carboxylic acid groups are deprotonated and participate in coordination with silver ions. This dual coordination leads to a more interconnected and compact 3D topology, Ag₃(4-PO₃-C₆H₄-COO). researchgate.netnih.gov

Therefore, by simply adjusting the pH of the reaction media, it is possible to direct the self-assembly process towards a specific, desired network topology. acs.orgnih.gov This control over the final structure is crucial for tuning the material's properties, such as the silver-release profile for antibacterial applications. acs.orgnih.gov

Advanced Characterization Techniques and Computational Studies

Spectroscopic Characterization (e.g., IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Phosphonobenzoic acid is characterized by the vibrational modes of its three key components: the carboxylic acid group, the phosphonic acid group, and the disubstituted benzene (B151609) ring.

The phosphonic acid group gives rise to several distinct bands. Typically, the P=O stretching vibration is observed in the range of 1250-1260 cm⁻¹. researchgate.net The P-O-H moiety is identified by bands corresponding to P-O stretching and O-H bending, while P-O-C stretching vibrations are also present. researchgate.netnih.gov The broadness of these bands is often indicative of extensive hydrogen bonding.

The carboxylic acid group presents a very strong and broad O-H stretching band, typically found between 2500 and 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids. docbrown.info The carbonyl (C=O) stretching vibration for an aromatic carboxylic acid appears as a strong absorption in the 1680-1700 cm⁻¹ region. docbrown.info

The aromatic ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the ring.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (dimer) |

| ~3080 - 3030 | C-H stretch | Aromatic Ring |

| ~1700 - 1680 | C=O stretch | Carboxylic Acid |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |

| ~1260 - 1250 | P=O stretch | Phosphonic Acid |

| ~1200 - 900 | P-O stretch | Phosphonic Acid |

Note: The exact positions of the peaks can vary based on the sample preparation method (e.g., KBr pellet, ATR) and intermolecular interactions.

Thermal Analysis (e.g., TGA)

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature. unca.edu The TGA curve for this compound would reveal its decomposition pattern, which is influenced by both the carboxylic acid and phosphonic acid moieties.

Generally, the thermal degradation of such bifunctional organic acids occurs in distinct stages. marquette.edu The initial weight loss at lower temperatures (around 100°C) is typically attributed to the loss of adsorbed or crystalline water. The main decomposition of the organic structure occurs at higher temperatures. Benzoic acid itself is relatively stable, with significant decomposition often starting above 300°C, leading to products like benzene and carbon dioxide. researchgate.netnih.gov

The phosphonic acid group also influences thermal stability. The decomposition of phosphonic acids can involve dehydration and the cleavage of C-P bonds at elevated temperatures. researchgate.net For instance, the thermal degradation of poly(vinylphosphonic acid) begins around 150°C. marquette.edu In the case of this compound, the degradation profile is expected to be a composite of these behaviors, likely involving decarboxylation from the acid group and decomposition of the phosphonic acid group, ultimately leaving a residue of polyphosphoric acid or other phosphorus oxides at very high temperatures.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental data, offering insights into the molecular properties, electronic structure, and reactivity of this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules and their interactions. researchgate.net For this compound, simulations can be employed to investigate intermolecular interactions, particularly the extensive hydrogen-bonding networks formed by both the carboxylic and phosphonic acid groups. These models can predict how molecules self-assemble in the solid state or interact with surfaces and solvents. researchgate.net Such simulations are valuable for understanding the formation of self-assembled monolayers (SAMs) on various substrates, a key application area for phosphonic acids.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to predict various properties of benzoic and phosphonic acid derivatives with a high degree of accuracy. cnr.itnih.gov

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles.

Predict Vibrational Spectra: Calculate theoretical IR and Raman frequencies, which aids in the assignment of experimental spectral bands. semanticscholar.org

Analyze Electronic Properties: Determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These values are crucial for understanding the molecule's reactivity and electronic behavior. nih.gov

Simulate Reaction Mechanisms: Investigate the energetics of chemical processes, such as thermal decomposition pathways or the mechanism of binding to a metal oxide surface. scielo.br

Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311G(d,p) to achieve a reliable balance between computational cost and accuracy for this class of molecules. nih.gov

Functional Applications of 4 Phosphonobenzoic Acid Based Materials

Proton Conductivity Applications

Materials based on 4-phosphonobenzoic acid are notable candidates for applications requiring efficient proton conduction, such as in proton-exchange membrane fuel cells (PEMFCs). The presence of both phosphonic and carboxylic acid moieties provides ample sites for proton donation and acceptance, facilitating the transport of protons through the material.

Mechanisms of Proton Transfer

The movement of protons through this compound-based materials is governed by established mechanisms, primarily the Grotthuss and vehicle mechanisms.

The Grotthuss mechanism , often referred to as proton hopping, involves the transfer of a proton along a hydrogen-bonded network. In a hydrated this compound-based material, a proton from a phosphonic or carboxylic acid group can be transferred to an adjacent water molecule, forming a hydronium ion. This new hydronium ion then transfers one of its protons to a neighboring water molecule or functional group, creating a cascade of proton hops. This process is highly efficient as it does not require the movement of the entire proton carrier. The activation energy for the Grotthuss mechanism is typically low, generally below 0.4 eV. researchgate.net

The vehicle mechanism involves the diffusion of protonated species, such as hydronium ions (H₃O⁺), through the pores or channels of the material. researchgate.netmpg.de In this case, the entire molecule acts as a vehicle to transport the proton. This mechanism is more prevalent in materials with larger pores and a high degree of hydration. The activation energy for the vehicular mechanism is generally higher than that of the Grotthuss mechanism, typically above 0.4 eV. researchgate.net

Structure-Property Relationships for Proton Conduction

The efficiency of proton conduction in materials derived from this compound is intrinsically linked to their structural and chemical properties. Key relationships include:

Acidity and Proton Concentration: The dual acidic functional groups of this compound ensure a high concentration of available protons for transport. The phosphonic acid group, being a stronger acid than the carboxylic acid group, plays a crucial role in providing a high density of charge carriers.

Hydrogen-Bonded Networks: The formation of extensive hydrogen-bonded networks involving the phosphonic acid groups, carboxylic acid groups, and incorporated water molecules is critical for facilitating efficient proton hopping via the Grotthuss mechanism. The arrangement and connectivity of these networks dictate the pathways for proton conduction.

Porosity and Water Uptake: The porous nature of MOFs constructed from this compound allows for the uptake of water molecules. Water not only acts as a proton carrier (vehicle mechanism) but also participates in the hydrogen-bonded network, thereby enhancing the Grotthuss mechanism. The size, shape, and hydrophilicity of the pores influence the material's ability to retain water, especially at elevated temperatures.

Structural Stability: The stability of the framework in the presence of water is paramount for long-term performance in proton conduction applications. Materials that maintain their crystalline structure under humid conditions are essential for durable proton-exchange membranes. For instance, a copper-based MOF constructed from this compound, denoted as SL-1, has been noted for its water stability.

| Material Type | Key Structural Feature | Dominant Proton Conduction Mechanism | Reference |

| Phosphonate-based MOFs | High density of acidic phosphonic groups | Grotthuss and/or Vehicle | researchgate.net |

| Hydrated Porous Materials | Interconnected water channels | Vehicle and Grotthuss | researchgate.netmpg.de |

| Crystalline MOFs | Ordered proton pathways | Grotthuss | researchgate.net |

Gas Adsorption and Storage

The porous nature of materials synthesized from this compound, particularly MOFs, makes them attractive candidates for gas adsorption and storage applications. The ability to tune the pore size and surface chemistry of these materials allows for the selective capture of specific gases.

Carbon Dioxide (CO₂) Adsorption

The capture of carbon dioxide is a critical area of research for mitigating greenhouse gas emissions. MOFs derived from this compound are promising materials for CO₂ adsorption due to several factors:

Functional Groups: The phosphonic and carboxylic acid groups can interact with CO₂ molecules through hydrogen bonding and dipole-quadrupole interactions, enhancing the adsorption affinity.

Open Metal Sites: In the construction of MOFs, the metal centers can sometimes have open coordination sites that act as strong Lewis acid sites, which can effectively bind CO₂ molecules.

Tunable Porosity: The pore size and volume of the MOFs can be tailored by selecting appropriate metal ions and synthesis conditions to optimize the packing and uptake of CO₂ molecules.

| Adsorbent Feature | Interaction with CO₂ | Effect on Adsorption |

| Acidic Functional Groups (e.g., -PO₃H₂, -COOH) | Hydrogen bonding, dipole-quadrupole interactions | Increased affinity and selectivity for CO₂ |

| Open Metal Sites | Lewis acid-base interactions | Stronger binding of CO₂ molecules |

| Microporosity | Confinement effects | Enhanced uptake at low pressures |

Size Selectivity for Alcohols

The well-defined pore structures of MOFs based on this compound can be exploited for the size-selective adsorption and separation of molecules, such as alcohols. The principle of size selectivity relies on the precise control of the pore aperture size of the MOF, which can act as a molecular sieve.

Molecules with a kinetic diameter smaller than the pore opening can enter the framework and be adsorbed, while larger molecules are excluded. This allows for the separation of alcohols of different chain lengths or isomers. For example, a MOF with a specific pore size might be able to adsorb methanol (B129727) and ethanol (B145695) while excluding larger alcohols like propanol or butanol.

Catalytic Applications

Metal-organic frameworks constructed from this compound have the potential to serve as heterogeneous catalysts for a variety of organic reactions. The catalytic activity can originate from several features of these materials:

Metal Nodes as Lewis Acid Sites: The metal ions or clusters that form the nodes of the MOF can act as Lewis acid sites, especially if they are coordinatively unsaturated. These sites can activate substrates for reactions such as Friedel-Crafts alkylations, aldol condensations, and cyanosilylation reactions.

Functional Organic Linkers: The this compound linker itself can participate in catalysis. The Brønsted acidity of the phosphonic and carboxylic acid groups can catalyze acid-catalyzed reactions like esterification, acetalization, and hydrolysis.

Guest Encapsulation: The pores of the MOF can be used to encapsulate catalytically active species, such as metal nanoparticles or enzymes. The framework then provides a protective environment and can influence the selectivity of the reaction through confinement effects.

Photocatalysis: Some MOFs exhibit photocatalytic activity, where the absorption of light promotes an electron to a higher energy state, which can then participate in redox reactions. The aromatic nature of the this compound linker and the choice of the metal center can influence the photocatalytic properties of the resulting MOF.

While the catalytic potential of MOFs, in general, is widely recognized, specific examples of catalytic applications for materials synthesized solely with this compound are not detailed in the provided search results. However, based on the functional groups present, it is conceivable that these materials could be effective in a range of acid-catalyzed and metal-catalyzed transformations.

Heterogeneous Catalysis with Metal-Phosphonates

Metal-organic frameworks (MOFs), also known as porous coordination polymers, are a class of crystalline porous materials constructed from organic linkers and metal ions or clusters. Their unique characteristics, such as structural diversity, tailorability, and high surface area, make them a versatile platform for numerous applications, including heterogeneous catalysis.

While the synthesis of novel silver-based metal-organic framework materials from this compound and silver nitrate (B79036) has been reported, detailed studies on their specific applications in heterogeneous catalysis are not extensively available in the current body of research. The structural characteristics of these materials, such as their topology, can be controlled by the pH of the reaction media during synthesis. For instance, a compact 3D structure is formed when both the phosphonic acid and carboxylic acid groups of this compound link to the silver-based inorganic network. In contrast, at a lower pH, a layered structure is produced where only the phosphonic acid groups are linked to the silver network, with the carboxylic acid groups engaged in hydrogen bonds. While these structural variations are well-documented, their direct correlation to specific catalytic activities remains an area for further investigation.

Asymmetric Catalysis

Asymmetric catalysis is a critical field in chemistry, focusing on the synthesis of chiral molecules. Metal-organic frameworks are being explored as platforms for asymmetric catalysis due to their potential to create well-defined chiral environments.

Research into chiral phosphoric acids incorporated into metal-organic frameworks has shown promise for Brønsted acid catalysis of asymmetric reactions. These studies, however, have primarily focused on larger, more complex chiral ligands, such as those derived from 1,1'-biphenol-phosphoric acid, to construct the porous frameworks. While these systems demonstrate how the confined microenvironment of a MOF can dictate selectivity and reactivity, there is a lack of specific examples in the available literature of asymmetric catalysis being performed using MOFs constructed from this compound as the primary organic linker.

Size-Selected Catalysis

The well-defined pore structures of metal-organic frameworks make them ideal candidates for size-selective catalysis, where the framework can control access of reactants to the active sites based on their molecular size and shape. This "molecular sieving" capability can lead to enhanced selectivity for specific products.

Hierarchically structured porous materials, which possess pores on multiple length scales (micro-, meso-, and macropores), are of particular interest as they can facilitate efficient diffusion and exchange of molecules. While the synthesis and potential applications of such materials are widely studied, specific examples of size-selective catalysis being carried out in porous materials explicitly derived from this compound are not detailed in the current research landscape. The principles of size-selective catalysis in MOFs are well-established, but their direct application to this compound-based systems requires further exploration.

Luminescent Materials

The incorporation of lanthanide ions into coordination polymers is a well-known strategy for the development of luminescent materials. The organic linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.

Luminescence Properties of Europium(III) Phosphonobenzoates

A notable example of a luminescent material derived from this compound is a three-dimensional rare-earth hybrid material with the formula Eu(p-O(3)PC(6)H(4)COO). This material is synthesized via a hydrothermal route using Europium(III) nitrate pentahydrate and this compound.

The structure of this Europium(III) phosphonobenzoate consists of an inorganic network where both the carboxylic and phosphonic acid groups of the linker are coordinated to Europium ions, forming a robust 3D architecture. An important characteristic of this material is its remarkable thermal stability, remaining stable up to 510°C.

Optical studies have been conducted to examine the luminescence properties of this material. The emission spectrum of Eu(p-O(3)PC(6)H(4)COO) is characteristic of the Eu³⁺ ion, with the most intense emission corresponding to the ⁵D₀ → ⁷F₂ transition. The structural and luminescent properties have been compared with the related material, Europium phenylphosphonate, to understand the influence of the bifunctional linker on the material's properties.

| Property | Description |

| Compound | Eu(p-O(3)PC(6)H(4)COO) |

| Synthesis | Hydrothermal route |

| Precursors | Eu(NO₃)₃·5H₂O and this compound |

| Structure | 3D inorganic network with both carboxylate and phosphonate (B1237965) groups coordinated to Eu³⁺ |

| Thermal Stability | Stable up to 510°C |

| Luminescence | Characteristic Eu³⁺ emission |

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This is often attributed to the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

The integration of AIE-active linkers into metal-organic frameworks is a strategy to create highly luminescent solid-state materials. While there is significant research on AIE in coordination polymers, the current literature does not provide specific examples of aggregation-induced emission phenomena in materials synthesized directly from this compound. The AIE effect is typically associated with specific molecular structures that act as molecular rotors, and it is not an inherent property of all aromatic linkers.

Excimer Emission in Hybrid Matrices

An excimer is a short-lived dimeric or heterodimeric molecule formed from two species, at least one of which is in an electronic excited state. Excimer emission is characterized by a broad, structureless, and red-shifted emission band compared to the monomer emission. This phenomenon is dependent on the distance and orientation between the interacting molecules in the hybrid matrix.

The formation of excimers has been observed in various hybrid materials, including those based on polyhedral oligomeric silsesquioxanes (POSS) where luminophores are integrated. In such systems, the spatial distance between the side-chains can be controlled, influencing the formation of excimers. However, there are no specific reports in the available literature detailing excimer emission in hybrid matrices constructed using this compound. The potential for such phenomena would depend on the packing and π-π interactions of the aromatic rings within the specific crystal structure of the material.

Ion Exchange Properties of this compound-Based Materials

Materials derived from this compound exhibit significant potential in ion exchange applications due to the presence of both phosphonate and carboxylate functional groups. These groups can be tailored within porous structures like Metal-Organic Frameworks (MOFs) to facilitate the selective exchange of both cations and anions.

Cation Exchange

The phosphonate group in this compound-based materials plays a crucial role in their cation exchange capabilities. These materials, particularly when incorporated into MOFs, can create frameworks with specific binding sites for various metal cations. The exchange process is influenced by factors such as the charge and size of the cation, the pH of the solution, and the structural characteristics of the material.

The cation exchange capacity (CEC) is a measure of the material's ability to hold positively charged ions and is a key parameter in evaluating its performance. While specific CEC values for this compound-based materials are not extensively reported in readily available literature, the principle of cation exchange in phosphonate-functionalized materials is well-established. For instance, phosphonic acid-functionalized biopolymers have demonstrated efficient sorption of lanthanide ions like La(III). mdpi.com

The selectivity of these materials towards certain cations is a significant advantage. For example, phosphonate-functionalized materials have shown high selectivity for heavy metal ions and rare earth elements. This selectivity is driven by the strong coordination between the phosphonate groups and the metal ions. In some cases, the cation exchange process can be used to modify the properties of the material itself, such as introducing catalytically active metal centers.

Table 1: Cation Exchange in Phosphonate-Functionalized Materials

| Material Type | Target Cations | Key Findings |

|---|---|---|

| Phosphonic acid-functionalized biopolymer | La(III) | Efficient sorption, indicating the role of phosphonate groups in cation exchange. mdpi.com |

| Phosphonate-functionalized magnetic microspheres | U(VI) | High adsorption capacity, attributed to the complexation with phosphonic acid groups. nih.govnih.gov |

Anion Recognition and Sensing Mechanisms

The unique structure of this compound-based materials, especially MOFs, allows for the design of sophisticated anion recognition and sensing systems. The mechanism often involves the interaction of anions with the metal centers or the organic linkers of the framework, leading to a detectable signal, most notably a change in fluorescence.

Luminescent MOFs (L-MOFs) are particularly promising for this application. Lanthanide-based MOFs, for instance, can exhibit characteristic luminescence that is sensitive to the presence of specific anions. bohrium.com The introduction of a target anion can either enhance or quench the luminescence of the MOF through various mechanisms:

Coordination to Metal Centers: Anions can displace solvent molecules coordinated to the metal centers within the MOF, altering the coordination environment and, consequently, the luminescent properties.

Interaction with Organic Linkers: Anions can interact with the this compound linker through hydrogen bonding or other non-covalent interactions, which can affect the energy transfer process from the linker to the metal center, thereby influencing the luminescence.

For example, lanthanide MOFs have been developed as luminescent sensors for toxic anions. By partially replacing the primary organic linker with a functionalized analogue, the sensitivity and selectivity of the sensor can be finely tuned. The change in the emission intensity ratio of different lanthanide ions within the MOF can serve as a ratiometric signal for the detection of various anions.

Table 2: Anion Sensing by Lanthanide-Based MOFs

| MOF System | Target Anions | Sensing Mechanism |

|---|---|---|

| Eu0.05Tb0.95-BTC0.9L0.1 | Various toxic anions | Tuning of energy transfer and allocation between Eu3+ and Tb3+ ions upon anion binding, leading to a change in the ITb/IEu emission intensity ratio. |

Environmental Remediation Applications

The unique chemical properties of this compound-based materials make them suitable for a range of environmental remediation applications, from cleaning up industrial wastewater to managing nuclear waste.

Waste Remediation

Materials incorporating this compound can be effective adsorbents for the removal of heavy metal pollutants from wastewater. The phosphonate and carboxylate groups act as binding sites for metal ions, sequestering them from the solution. The porous nature of MOFs synthesized with this linker provides a high surface area for adsorption, enhancing their removal efficiency.

The effectiveness of these materials in waste remediation is determined by their adsorption capacity and selectivity for specific pollutants. Research on phosphonate-functionalized materials has demonstrated high removal efficiencies for various heavy metals. For example, phosphonate metal-organic frameworks have been studied for the removal of Pb(II), Cd(II), and Cr(VI) from aqueous solutions. researchgate.net

The adsorption process is typically influenced by factors such as pH, contact time, and the initial concentration of the pollutant. The mechanism of removal often involves a combination of ion exchange, surface complexation, and precipitation.

Table 3: Heavy Metal Removal by Phosphonate-Functionalized Adsorbents

| Adsorbent | Target Pollutant | Maximum Adsorption Capacity |

|---|---|---|

| Phosphonic acid-functionalized magnetic microspheres | U(VI) | 333.33 mg/g |

| Phosphonic acid and amine functionalized polymer | U(VI) | 657.8 mg/g |

Note: The data presented is for phosphonate-functionalized materials in general, as specific data for this compound-based materials is limited.